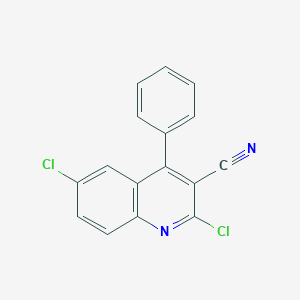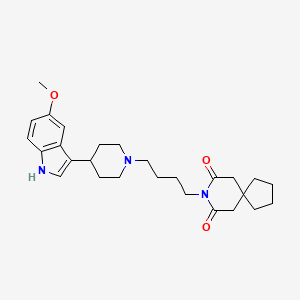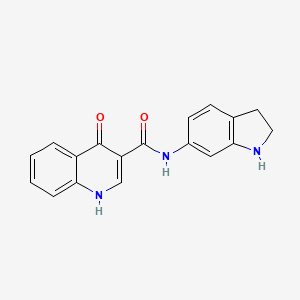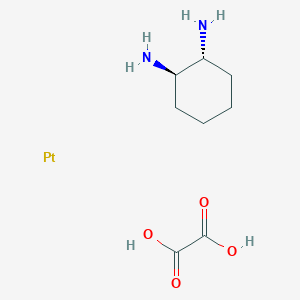
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum is a chemical entity with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its role in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactions, high-pressure reactors, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays and studies to understand its effects on biological systems.
Medicine: It has potential therapeutic applications and may be studied for its pharmacological properties.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are typically studied in scientific research to understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum include other chemical entities with comparable structures and properties. These compounds may share similar synthetic routes, reactions, and applications.
Uniqueness
This compound is unique in its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications and research studies.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Understanding its synthesis, reactions, applications, and mechanisms is crucial for leveraging its potential in research and industry.
Properties
Molecular Formula |
C8H16N2O4Pt |
|---|---|
Molecular Weight |
399.31 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1 |
InChI Key |
OGAPHRMCCQCJOE-BNTLRKBRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Canonical SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


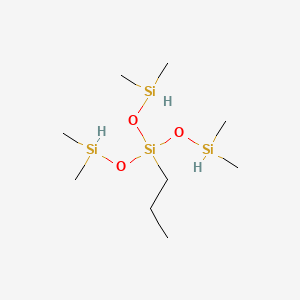
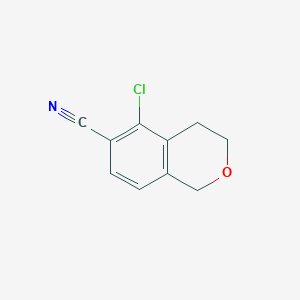
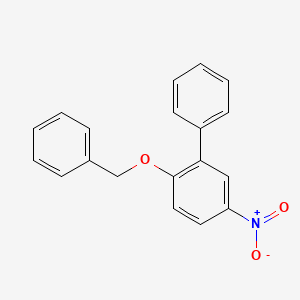
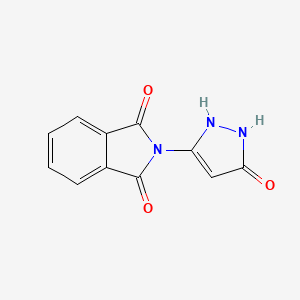
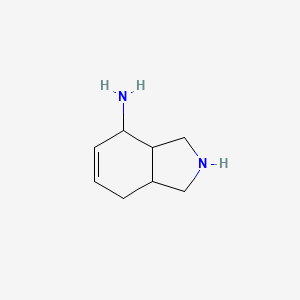
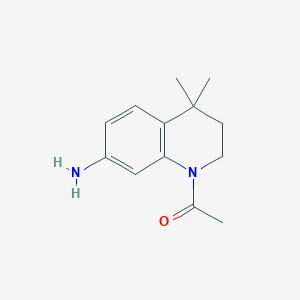
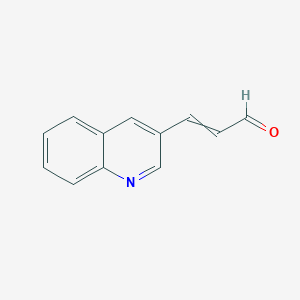
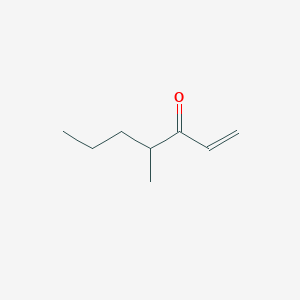
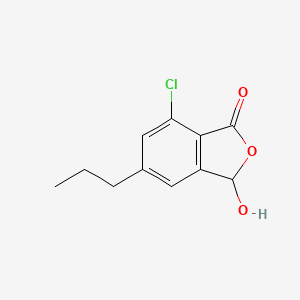
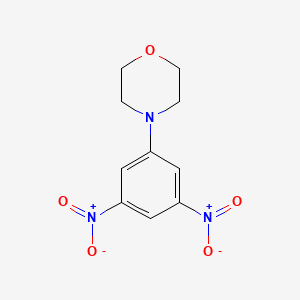
![Thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8382054.png)
